molecular formula C7H4N2O2 B066715 1H-Pyrrolo[3,2-c]pyridine-2,3-dione CAS No. 169037-38-1

1H-Pyrrolo[3,2-c]pyridine-2,3-dione

Katalognummer B066715
CAS-Nummer: 169037-38-1
Molekulargewicht: 148.12 g/mol
InChI-Schlüssel: WXBCGJJPRSHDFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 1H-Pyrrolo[3,2-c]pyridine-2,3-dione derivatives involves several key methods. For instance, the compound has been prepared through three-component reactions leading to the synthesis of pyrrolidine-2,3-dione derivatives. These syntheses are facilitated by reactions between specific pyrroline-2-one derivatives and aliphatic amines, including methylamine and 4-methoxybenzylamine. The structures of the resulting products have been confirmed through 1D NMR, 2D NMR, and high-resolution mass spectrometry (ESI – HRMS) (Nguyen & Vo Viet Dai, 2023).

Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[3,2-c]pyridine-2,3-dione derivatives has been extensively studied using various analytical techniques. For example, the crystal structure of certain derivatives shows supramolecular aggregation via cooperative H-bonded networks of N–H···N and C–H···O interactions, which dictate the supramolecular architecture (Tamilvendan, Prabhu, Fronczek, & Vembu, 2010).

Wissenschaftliche Forschungsanwendungen

1. Analgesic and Sedative Activity Research

  • Summary of Application: This compound has been synthesized as a derivative of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with potential analgesic and sedative activity .
  • Methods of Application: The analgesic activity of the new compounds was confirmed in the “hot plate” test and in the “writhing” test .
  • Results: All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine. In addition, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .

2. Fibroblast Growth Factor Receptor Inhibitors

  • Summary of Application: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were reported with potent activities against FGFR1, 2, and 3 .
  • Methods of Application: The derivatives were synthesized and their inhibitory activity against FGFR was evaluated .
  • Results: Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

3. Blood Glucose Reduction

  • Summary of Application: The compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
  • Methods of Application: The efficacy of the present compounds to reduce the blood glucose was evaluated .
  • Results: The compounds were found to be effective in reducing blood glucose, which could be beneficial in conditions such as hyperglycemia, type 1 diabetes, and cardiovascular diseases .

4. Antileishmanial Efficacy

  • Summary of Application: A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were synthesized for antileishmanial efficacy against visceral leishmaniasis (VL) .
  • Methods of Application: The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy and were evaluated for antileishmanial efficacy .
  • Results: The results of the evaluation are not specified in the source .

5. Treatment of Nervous and Immune System Diseases

  • Summary of Application: Pyrrolo[3,4-c]pyridines, including 1H-Pyrrolo[3,2-c]pyridine-2,3-dione, have been found to be potentially useful in treating diseases of the nervous and immune systems .
  • Methods of Application: The specific methods of application are not specified in the source .
  • Results: The results of the evaluation are not specified in the source .

6. TNIK Inhibition

  • Summary of Application: In an in-house screening, the 1H-pyrrolo[2,3-b]pyridine scaffold was found to have high inhibition on Traf2- and Nck-interacting kinase (TNIK) .
  • Methods of Application: Several series of compounds were designed and synthesized .
  • Results: Some compounds had potent TNIK inhibition with IC50 values lower than 1 nM. Some compounds showed concentration-dependent characteristics of IL-2 inhibition .

7. Antiviral Activity

  • Summary of Application: Pyrrolo[3,4-c]pyridines, including 1H-Pyrrolo[3,2-c]pyridine-2,3-dione, have been found to have potential antiviral activities .
  • Methods of Application: The specific methods of application are not specified in the source .
  • Results: The results of the evaluation are not specified in the source .

8. Antimycobacterial Activity

  • Summary of Application: Pyrrolo[3,4-c]pyridines, including 1H-Pyrrolo[3,2-c]pyridine-2,3-dione, have been found to have potential antimycobacterial activities .
  • Methods of Application: The specific methods of application are not specified in the source .
  • Results: The results of the evaluation are not specified in the source .

Zukünftige Richtungen

The future directions of research on 1H-Pyrrolo[3,2-c]pyridine-2,3-dione could involve further exploration of its potential therapeutic applications, particularly in the context of cancer treatment . More studies are needed to fully understand its mechanism of action and to optimize its physical and chemical properties for therapeutic use .

Eigenschaften

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c10-6-4-3-8-2-1-5(4)9-7(6)11/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBCGJJPRSHDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443630
Record name 1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[3,2-c]pyridine-2,3-dione

CAS RN

169037-38-1
Record name 1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-allyl-5-azaisatin (5.3 mmol), (Ph3P)3RhCl (0.5 mmol) in aqueous toluene is stirred under a nitrogen atmosphere at room temperature overnight. The organic layer is dried (MgSO4) and the solvent is evaporated. The residue is stirred in 1N HCl/MeOH for 15 min after which time the methanol is evaporated and the pH of the water is adjusted to 7. A precipitate is formed and purified by silica gel chromatography (1% MeOH:CHCl3) to obtain the title compound.
Name
N-allyl-5-azaisatin
Quantity
5.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
(Ph3P)3RhCl
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Reactant of Route 2
1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Reactant of Route 3
1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Reactant of Route 4
1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Reactant of Route 5
1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Reactant of Route 6
1H-Pyrrolo[3,2-c]pyridine-2,3-dione

Citations

For This Compound
1
Citations
AI Kobelev, EE Stepanova, MV Dmitriev… - Beilstein journal of …, 2019 - beilstein-journals.org
A novel approach to 1H-pyrrolo [3, 2-c] pyridine-2, 3-diones (5-azaisatins) has been developed via an unprecedented annulation of pyrrolo [2, 1-c][1, 4] benzoxazine-1, 2, 4-triones by …
Number of citations: 6 www.beilstein-journals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.